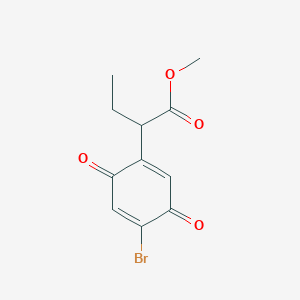
Methyl 2-(4-bromo-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(4-bromo-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoate is an organic compound with the molecular formula C11H11BrO4. It is known for its unique structure, which includes a bromine atom and a dioxocyclohexa-dienyl group. This compound is primarily used in research and has various applications in chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-bromo-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoate typically involves organic synthesis reactions. One common method includes the bromination of a precursor compound followed by esterification. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The process often includes steps such as bromination, esterification, and purification through techniques like distillation or chromatography.
化学反応の分析
Types of Reactions
Methyl 2-(4-bromo-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like hydroxide ions or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
科学的研究の応用
Methyl 2-(4-bromo-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 2-(4-bromo-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as reduced cell proliferation or inflammation.
類似化合物との比較
Similar Compounds
3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoic acid: Similar structure but with additional methyl groups.
Methyl 2-(4-chloro-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoate: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
Methyl 2-(4-bromo-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoate is unique due to its specific bromine substitution, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for certain research applications where specific reactivity is required.
特性
分子式 |
C11H11BrO4 |
|---|---|
分子量 |
287.11 g/mol |
IUPAC名 |
methyl 2-(4-bromo-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoate |
InChI |
InChI=1S/C11H11BrO4/c1-3-6(11(15)16-2)7-4-10(14)8(12)5-9(7)13/h4-6H,3H2,1-2H3 |
InChIキー |
XSECDPCETCTVLI-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=CC(=O)C(=CC1=O)Br)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


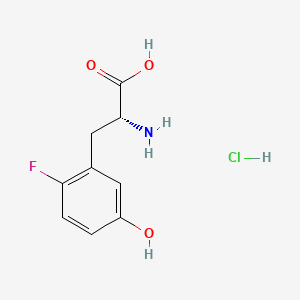
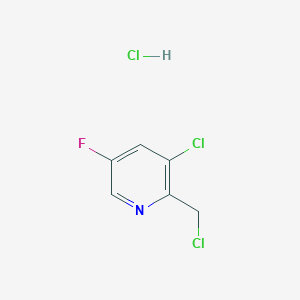
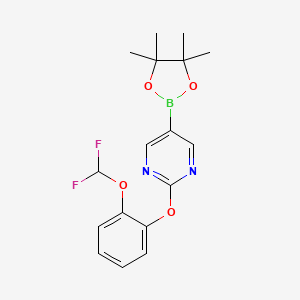
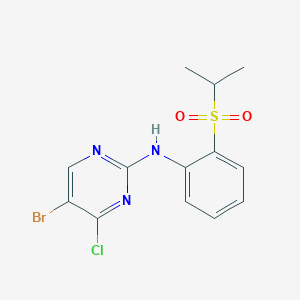

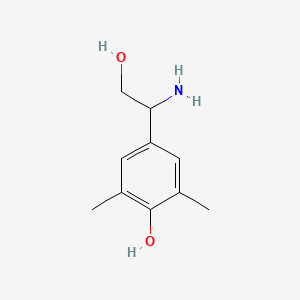
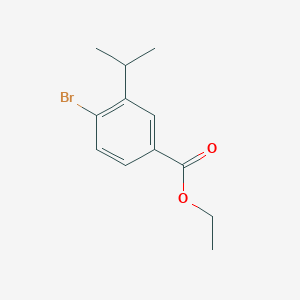
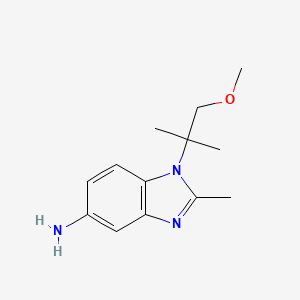
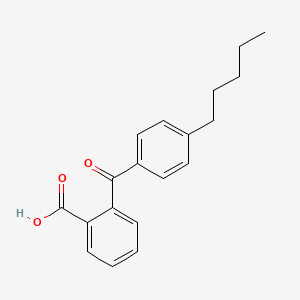
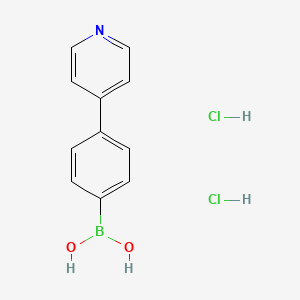

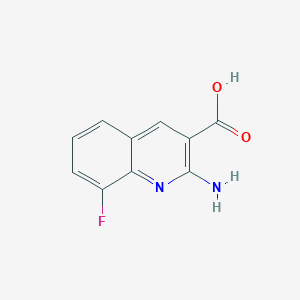

![2-(Methylthio)naphtho[2,1-d]thiazole](/img/structure/B15329941.png)
